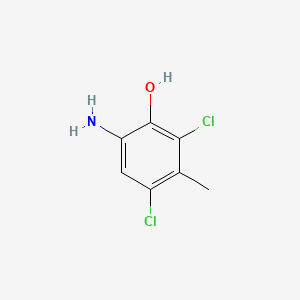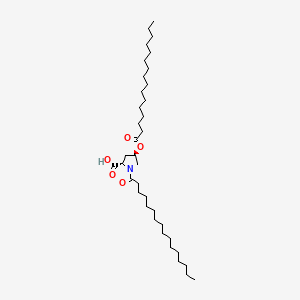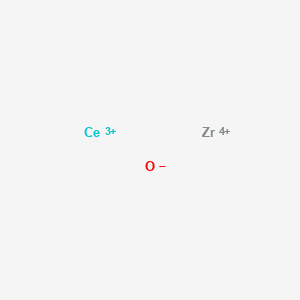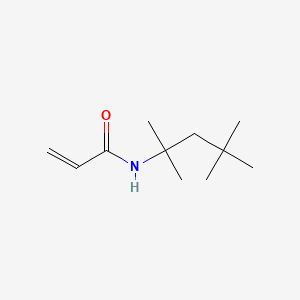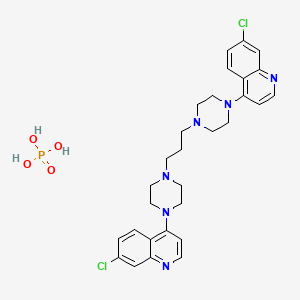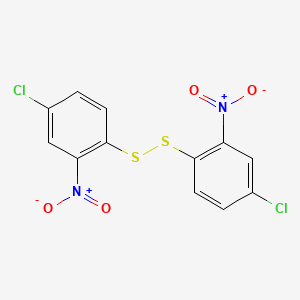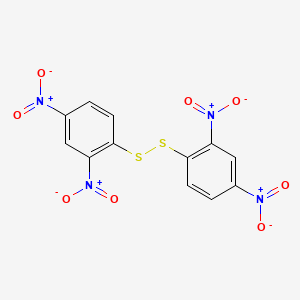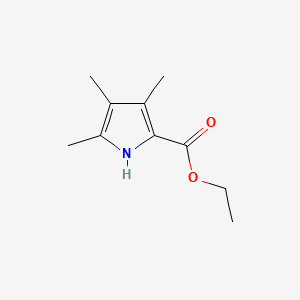
3,4,5-triméthyl-1H-pyrrole-2-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H15N . It is also known by other names such as Pyrrole, 3-ethyl-2,4,5-trimethyl-; Phyllopyrrole; 2,3,5-Trimethyl-4-ethylpyrrole .
Synthesis Analysis
The synthesis of pyrrole derivatives, including Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate, often involves the aldol condensation of ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .Molecular Structure Analysis
The molecular structure of Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate can be represented using the IUPAC Standard InChI: InChI=1S/C9H15N/c1-5-9-6(2)7(3)10-8(9)4/h10H,5H2,1-4H3 . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
In the presence of a strong mineral acid, Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate reacts with p-nitrobenzenediazonium ions to give a red, chemically labile, azo dye .Physical And Chemical Properties Analysis
Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate has a molecular weight of 137.2221 . More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are not available in the current literature .Applications De Recherche Scientifique
Synthèse de l'octamethylporphyrine
3,4,5-triméthylpyrrole-2-carboxylate d'éthyle: est un précurseur clé dans la synthèse de l'octamethylporphyrine, un composé intéressant pour ses applications potentielles en photothérapie dynamique et en tant que catalyseur dans les réactions organiques . Les propriétés stériques et électroniques de l'ester éthylique facilitent la formation du cycle porphyrine.
Contrôle stérique en synthèse organique
Le composé démontre la capacité à outrepasser le contrôle stérique par les effets électroniques en synthèse organique . Cette propriété est précieuse pour les chimistes lors de la conception de voies de synthèse pour des molécules complexes, car elle permet une plus grande flexibilité dans les résultats des réactions.
Études chromatographiques
3,4,5-triméthylpyrrole-2-carboxylate d'éthyle: a été largement utilisé dans les études chromatographiques pour examiner sa réaction avec les sels de diazonium . Ces études sont cruciales pour comprendre le comportement du composé dans diverses conditions et peuvent conduire au développement de nouvelles techniques chromatographiques.
Analyse spectroscopique
La structure unique du composé le rend approprié pour une analyse spectroscopique détaillée, qui est essentielle pour identifier et quantifier les substances dans un mélange . Sa signature spectroscopique distincte aide à l'étude de composés organiques plus complexes.
Formation de colorant azoïque
En présence d'acides minéraux forts, le 3,4,5-triméthylpyrrole-2-carboxylate d'éthyle réagit avec les ions p-nitrobenzènediazonium pour produire un colorant azoïque rouge, chimiquement labile . Cette application est importante dans le domaine de la chimie des colorants et de la science des matériaux.
Recherche sur le stockage et la stabilité
La recherche sur le stockage et la stabilité du 3,4,5-triméthylpyrrole-2-carboxylate d'éthyle fournit des informations sur les meilleures pratiques pour manipuler et préserver le composé . Ces informations sont essentielles pour les laboratoires et les industries qui utilisent ce produit chimique dans leurs processus.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-5-13-10(12)9-7(3)6(2)8(4)11-9/h11H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOGFZDTCIQHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176412 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-46-4 | |
| Record name | Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2199-46-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 3,4,5-trimethylpyrrole-2-carboxylate in the context of laser technology?
A: Ethyl 3,4,5-trimethylpyrrole-2-carboxylate serves as a key precursor in synthesizing cyanopyrromethene–BF2 complexes, a class of compounds exhibiting laser activity. [] These complexes, specifically PMTEDC and PMHMC derived from Ethyl 3,4,5-trimethylpyrrole-2-carboxylate, demonstrate laser emission in the red region of the electromagnetic spectrum. []
Q2: How is Ethyl 3,4,5-trimethylpyrrole-2-carboxylate utilized in the synthesis of these laser-active complexes?
A: The synthesis involves a multi-step process. Initially, Ethyl 3,4,5-trimethylpyrrole-2-carboxylate is reacted with a mixture of formic and hydrobromic acids. [] This reaction likely proceeds through the formation of intermediate pyrrole derivatives, ultimately yielding a pyrromethene hydrobromide. [] Subsequent reactions with hydrogen cyanide and bromine, followed by treatment with boron trifluoride etherate, lead to the formation of the desired cyanopyrromethene–BF2 complex. []
Q3: Beyond laser applications, what other research has been conducted on Ethyl 3,4,5-trimethylpyrrole-2-carboxylate?
A: Studies have investigated the reactivity of Ethyl 3,4,5-trimethylpyrrole-2-carboxylate with formaldehyde in acidic solutions. [] Additionally, research has explored its reactions with diazonium salts in aqueous acetic acid under acidic conditions. [] These studies provide insights into the electrophilic substitution reactions this compound can undergo.
Q4: How does the structure of Ethyl 3,4,5-trimethylpyrrole-2-carboxylate relate to its reactivity?
A: The presence of electron-donating methyl groups on the pyrrole ring increases the electron density of the system. [, , ] This increased electron density makes the pyrrole ring more susceptible to electrophilic attack, explaining its reactivity with electrophiles such as formaldehyde and diazonium salts. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
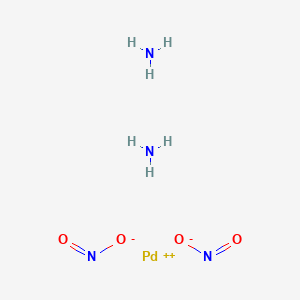
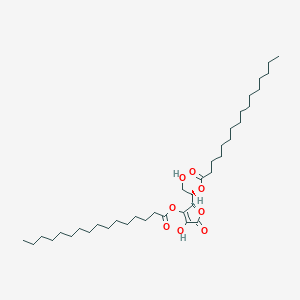
![Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate](/img/no-structure.png)
